molecular formula C10H10Cl2N2O2 B14353975 [[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate

Katalognummer: B14353975
Molekulargewicht: 261.10 g/mol
InChI-Schlüssel: MDNNHWVCFHBHTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate is a complex organic compound characterized by the presence of amino and chlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate typically involves the reaction of 3-chlorophenylamine with 3-chloropropanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and chemical synthesis .

Wissenschaftliche Forschungsanwendungen

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chlorophenyl derivatives and amino acid esters. Examples include 3-chlorophenylalanine and 3-chlorophenylglycine .

Uniqueness

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10Cl2N2O2

Molekulargewicht

261.10 g/mol

IUPAC-Name

[[amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate

InChI

InChI=1S/C10H10Cl2N2O2/c11-5-4-9(15)16-14-10(13)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2,(H2,13,14)

InChI-Schlüssel

MDNNHWVCFHBHTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(=NOC(=O)CCCl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.